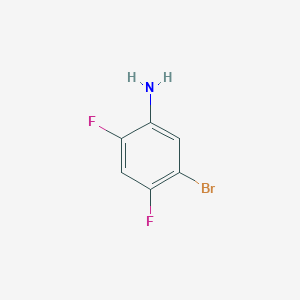

5-Bromo-2,4-difluoroaniline

Description

Significance of Halogenated Anilines in Organic Synthesis and Applied Chemistry

Halogenated anilines are a class of organic compounds that feature an aniline (B41778) core substituted with one or more halogen atoms. These compounds are of paramount importance in organic synthesis and applied chemistry for several reasons. The presence of halogen atoms significantly influences the electronic properties of the aniline ring, enhancing its reactivity and enabling a diverse range of chemical transformations. cymitquimica.com Aryl halides, including halogenated anilines, are crucial starting materials for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov

Furthermore, the halogen substituents can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry and agrochemical research. chemimpex.com The regioselective introduction of halogens into the aniline ring allows for precise control over the synthetic outcome, making halogenated anilines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic and optical properties. chemimpex.comrsc.org Classical methods for preparing aryl halides can be challenging in electron-rich systems like anilines, often leading to issues with regioselectivity. nih.govacs.org This has spurred the development of new synthetic methods for the regioselective halogenation of these important molecules. nih.govacs.org

Overview of 5-Bromo-2,4-difluoroaniline as a Versatile Synthetic Building Block

This compound, with the chemical formula C₆H₄BrF₂N, is a crystalline solid that has garnered considerable attention as a versatile synthetic building block. smolecule.com Its structure, featuring a bromine atom and two fluorine atoms on the aniline ring, provides multiple reactive sites for chemical modification. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, while the bromine atom is amenable to a wide array of cross-coupling reactions. smolecule.com The fluorine atoms, in addition to modifying the electronic nature of the ring, can also participate in nucleophilic aromatic substitution reactions under specific conditions. ossila.com

This trifunctional nature makes this compound a valuable precursor for the synthesis of complex molecules. It serves as an intermediate in the production of a range of organic compounds, including those with applications in medicinal chemistry, materials science, and the agrochemical industry. chemimpex.comsmolecule.com The unique substitution pattern of this compound allows for the strategic introduction of different functionalities, enabling the fine-tuning of the properties of the final products.

Scope and Research Objectives

The primary objective of this article is to provide a focused examination of the chemical compound this compound. The scope is strictly limited to its role and applications within chemical research. This includes its utility as a building block in the synthesis of more complex molecules for potential use in pharmaceuticals and materials science. The article will delve into detailed research findings related to its synthesis and reactivity.

It is important to note that this article will not discuss dosage, administration, or safety and adverse effect profiles of any compounds derived from this compound, as the focus is purely on its chemical synthesis and applications as a precursor.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | smolecule.comsynquestlabs.comscbt.com |

| Molecular Weight | 208.01 g/mol | oakwoodchemical.com |

| CAS Number | 452-92-6 | sigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white crystalline powder | smolecule.com |

| Melting Point | 25-29 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol (B129727) and acetone | smolecule.com |

| InChI Key | FQZCUAASVCIWSL-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZCUAASVCIWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382563 | |

| Record name | 5-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-92-6 | |

| Record name | 5-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Bromo 2,4 Difluoroaniline

Direct Halogenation Approaches

The most straightforward method for synthesizing 5-Bromo-2,4-difluoroaniline is the direct electrophilic bromination of a 2,4-difluoroaniline (B146603) precursor. This approach leverages the inherent reactivity of the aniline (B41778) ring, though careful optimization is required to achieve high regioselectivity and yield.

The synthesis of this compound from 2,4-difluoroaniline involves the introduction of a bromine atom onto the aromatic ring. The success of this reaction hinges on the choice of brominating agent, solvent, and reaction temperature to control the position of bromination and prevent the formation of unwanted isomers or poly-brominated byproducts. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. The position para to the amino group is occupied by a fluorine atom, and the ortho positions are either sterically hindered or occupied. Therefore, the incoming electrophile is directed to the remaining open position that is ortho to one fluorine and meta to the other, which is the 5-position.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). smolecule.com Acetic acid or an aqueous solution of hydrochloric acid are frequently used as solvents. google.com The reaction temperature is typically controlled to maintain selectivity. mdpi.com For instance, one patented process involves charging a reactor with water and hydrochloric acid, followed by the addition of 2,4-difluoroaniline while maintaining a temperature below 30°C. google.com Elemental bromine is then added to carry out the bromination directly. google.com

Table 1: Comparative Analysis of Bromination Conditions for Difluoroaniline Derivatives

| Precursor | Brominating Agent | Solvent/Acid | Temperature | Yield | Purity | Reference |

| 2,4-Difluoroaniline | Bromine (1.05 equiv) | Hydrochloric acid (2.5 equiv) | 20–45°C | - | - | |

| 2,6-Difluoroaniline | Bromine | Acetic acid / Water | Room Temp | 92% | - | chemicalbook.com |

| 2,4-Difluorobenzoic Acid | Dibromohydantoin | Sulfuric acid | - | 88.6% | 94.37% | google.com |

| 2,4-Difluorobenzonitrile | N-Bromosuccinimide | Sulfuric acid | - | ~83% | 93.3% | google.com |

The direct bromination of 2,4-difluoroaniline follows the classical mechanism of electrophilic aromatic substitution. libretexts.org The process is initiated by the generation of a potent electrophile, the bromonium ion (Br⁺) or a polarized bromine molecule complexed with a Lewis acid, if present. libretexts.org

The mechanism proceeds in two principal steps:

Formation of the Arenium Ion: The π-electron system of the 2,4-difluoroaniline ring attacks the electrophilic bromine species. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. mdpi.com The formation of this intermediate is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. mdpi.comlibretexts.org The stability of the arenium ion is crucial, and the positive charge is delocalized across the ring, particularly onto the nitrogen atom of the amino group.

Deprotonation and Aromatization: In the second, rapid step, a base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom bearing the new bromine substituent. libretexts.org This restores the aromatic system, yielding the final product, this compound. libretexts.org The directing effects of the existing -NH₂ and -F substituents guide the electrophile to the 5-position, making this the kinetically and thermodynamically favored product.

Nucleophilic Substitution Strategies for Incorporating Halogen and Amino Moieties

Alternative synthetic routes involve building the molecule through nucleophilic substitution reactions, either by introducing the amino group onto a pre-halogenated ring or through halogen exchange.

One potential strategy involves the amination of a precursor like 1,5-dibromo-2,4-difluorobenzene. In this scenario, one of the bromine atoms is selectively replaced by an amino group via a nucleophilic aromatic substitution (SₙAr) reaction. Such reactions are challenging and often require specific catalysts, such as copper complexes (e.g., Cu₂O), and harsh conditions like high temperatures and pressures to proceed efficiently.

Another approach is to start with a molecule containing different halogens and perform a halogen exchange (Halex) reaction. For example, a precursor with a chlorine atom at the 5-position could potentially be converted to the bromo-derivative, although this is less common than direct bromination or amination strategies for this specific target. The synthesis of related compounds, such as 3,5-difluoroaniline, has been achieved by starting from 2,4,5-trichloronitrobenzene, involving a sequence of fluorination via halogen exchange, nitration, and reduction. google.com

Catalysis is critical for achieving high efficiency and selectivity in nucleophilic aromatic substitution reactions on electron-rich or moderately activated rings. google.com For amination reactions, copper-based catalysts are frequently employed to facilitate the formation of the carbon-nitrogen bond. The mechanism often involves the formation of a copper-amine complex that enhances the nucleophilicity of the amine and facilitates the displacement of the halide.

Selectivity in these reactions is governed by the electronic properties of the ring and the nature of the leaving group. In a molecule like 1,5-dibromo-2,4-difluorobenzene, the fluorine atoms strongly activate the ring towards nucleophilic attack. The choice of reaction conditions (temperature, solvent, base) and catalyst can be optimized to favor the substitution of one bromine atom over the other, or over the fluorine atoms, which are generally less reactive as leaving groups in nucleophilic aromatic substitution compared to bromine and chlorine. fluorine1.ru

Reduction Pathways from Nitro-Substituted Aromatic Precursors

A widely used and reliable method for preparing aromatic amines is the reduction of the corresponding nitro compounds. This strategy avoids the potential for over-halogenation that can occur with direct halogenation of anilines.

The synthesis begins with the preparation of 5-Bromo-1,2-difluoro-3-nitrobenzene. This precursor can be synthesized via the nitration of 1-bromo-2,4-difluorobenzene. Once the nitro-substituted precursor is obtained, the nitro group (-NO₂) is reduced to an amino group (-NH₂) to yield this compound. smolecule.com This transformation can be achieved using various reducing agents.

Commonly employed reduction methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. google.com It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: Classic reduction methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). google.com

Other Reducing Agents: Agents like sodium dithionite (B78146) can also be used to reduce nitro groups to amines. google.com

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. However, the carbon-halogen bonds in 5-Bromo-2,4-difluoronitrobenzene are generally stable under the conditions used for nitro group reduction. google.com

Catalytic Hydrogenation and Chemical Reduction Techniques

The conversion of the nitro group in 1-bromo-2,4-difluoro-5-nitrobenzene (B1267342) to an amine is achievable through various reduction methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method is widely employed for nitro group reductions. commonorganicchemistry.com The choice of catalyst is critical to ensure high chemoselectivity.

Palladium on Carbon (Pd/C): A common and highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high activity can sometimes lead to the undesirable side reaction of hydrodehalogenation, where the bromine or fluorine atoms are reductively cleaved from the aromatic ring. acs.org

Raney Nickel: This catalyst is often used as an alternative to Pd/C, particularly when the substrate contains halogens (Cl, Br, I) that are susceptible to hydrogenolysis. commonorganicchemistry.com It generally offers good selectivity for the nitro group reduction while preserving the halogen substituents. commonorganicchemistry.com

Ruthenium (Ru) and other metals: Catalysts based on other metals like ruthenium have also been explored. For instance, Ru nanoparticles supported on nitrogen-doped porous carbon have shown high efficiency and selectivity in the hydrogenation of halogenated nitrobenzenes. acs.org

Chemical Reduction: This approach utilizes metals in acidic media or other reducing agents and offers a valuable alternative to catalytic hydrogenation, often providing excellent chemoselectivity.

Iron (Fe): The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and mild method for reducing aromatic nitro groups. commonorganicchemistry.com It is known for its high selectivity, making it suitable for molecules with reducible functional groups like halogens. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides another mild and selective method for converting nitro groups to amines, often used when other functionalities in the molecule are sensitive to harsher conditions. commonorganicchemistry.comspcmc.ac.in

Zinc (Zn): Similar to iron, zinc metal in acidic conditions can effectively reduce nitro groups. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S): In some cases, sodium sulfide can be used for the selective reduction of one nitro group in the presence of others, although it is generally not effective for aliphatic nitro groups. commonorganicchemistry.com

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method Type | Reagent/Catalyst | Key Characteristics | Selectivity Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ + Pd/C | Highly efficient for most nitro groups. commonorganicchemistry.com | Potential for dehalogenation of aryl halides. commonorganicchemistry.comacs.org |

| H₂ + Raney Nickel | Effective for nitro groups; often used to avoid dehalogenation. commonorganicchemistry.com | Preferred for substrates with bromine or chlorine atoms. commonorganicchemistry.com | |

| Chemical Reduction | Fe / Acid (e.g., AcOH) | Mild, selective, and cost-effective. commonorganicchemistry.com | High chemoselectivity; tolerates many functional groups. commonorganicchemistry.com |

| SnCl₂ | Mild conditions, good for sensitive substrates. commonorganicchemistry.com | Offers high selectivity. spcmc.ac.in | |

| Zn / Acid (e.g., AcOH) | Mild method, similar in utility to Fe/Acid. commonorganicchemistry.com | Good for preserving other reducible groups. commonorganicchemistry.com |

Stereochemical and Regiochemical Control in Nitro Group Reductions

For the synthesis of this compound, the primary concern is not stereochemistry but chemoselectivity . The key challenge is the selective reduction of the nitro group without affecting the carbon-bromine and carbon-fluorine bonds on the aromatic ring.

The propensity for hydrodehalogenation during catalytic hydrogenation is a significant consideration. The C-Br bond is generally more susceptible to cleavage than the C-F bond under these conditions. Therefore, reaction conditions such as catalyst choice, temperature, and pressure must be carefully optimized. Milder chemical reduction methods, such as using iron in acetic acid, are often preferred as they exhibit excellent chemoselectivity and minimize the risk of losing the valuable halogen substituents. commonorganicchemistry.com The choice of a reducing system that operates under neutral or slightly acidic conditions is often beneficial for preserving the integrity of the polyhalogenated aromatic ring.

Diazotization and Subsequent Transformations for this compound Derivatives

The amine functionality of this compound is a gateway to a wide array of chemical transformations, most notably through the formation of a diazonium salt. This intermediate is highly versatile for introducing a variety of functional groups onto the aromatic ring.

Formation and Reactivity of Aryl Diazonium Salts

Aryl diazonium salts are synthesized through a process called diazotization, which involves treating a primary aromatic amine with nitrous acid (HNO₂). numberanalytics.com The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.comgoogle.com

The resulting 5-bromo-2,4-difluorobenzenediazonium salt is a valuable synthetic intermediate. numberanalytics.com The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles with the evolution of nitrogen gas (N₂), which drives the reaction to completion. numberanalytics.com However, diazonium salts can be unstable and potentially explosive, especially in a solid, dry state, necessitating careful handling and often immediate use in subsequent reactions. googleapis.comgoogle.com

Sandmeyer-Type Reactions and Related Aryl Coupling Methods

The Sandmeyer reaction is a cornerstone transformation of aryl diazonium salts, enabling the substitution of the diazonium group with a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻). organic-chemistry.org The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). organic-chemistry.org

For the diazonium salt derived from this compound, Sandmeyer reactions would allow for the synthesis of various 1,5-dibromo-2,4-difluorobenzene, 1-bromo-5-chloro-2,4-difluorobenzene, or 5-bromo-2,4-difluorobenzonitrile (B1377240) derivatives. These reactions are synthetically powerful as they can produce substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Beyond the classic Sandmeyer reaction, other related transformations include:

Reaction with Potassium Iodide: The diazonium group can be replaced by iodine by treatment with potassium iodide (KI), a reaction that does not typically require a copper catalyst. organic-chemistry.org

Schiemann Reaction: While not directly applicable for further fluorination of the already difluorinated ring, this reaction involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. organic-chemistry.org

Hydro-de-diazotization: The amino group can be replaced by a hydrogen atom by reducing the diazonium salt with a reagent like hypophosphorous acid (H₃PO₂). google.comgoogle.comoup.com This is a useful method for removing an amino group that was initially used as a directing group.

Aryl Coupling Reactions: Diazonium salts can also be used in various coupling reactions to form biaryl compounds. google.com

Emerging Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing more efficient, safer, and environmentally benign processes.

Continuous-Flow Chemistry: One of the most significant advances in handling hazardous intermediates like diazonium salts is the adoption of continuous-flow reactors. researchgate.netbohrium.com By performing the diazotization and subsequent reaction in a continuous flow system, the amount of the unstable diazonium salt present at any given moment is minimized, drastically improving the safety of the process. researchgate.net This technology also offers enhanced heat and mass transfer, leading to faster reaction times, higher yields, and improved product quality. researchgate.netbohrium.com

Green Catalysis and Solvents: Research is ongoing to develop more sustainable catalytic systems for nitro group reductions. This includes using earth-abundant metal catalysts (like iron) and developing metal-free reduction methods. organic-chemistry.org The use of water as a solvent or solvent-free conditions for reactions like catalytic hydrogenation represents a significant step forward in green chemistry, reducing reliance on volatile organic solvents and simplifying downstream processing. organic-chemistry.orglookchem.com For example, solvent-free catalytic hydrogenation of 2,4-difluoronitrobenzene (B147775) has been shown to greatly improve reaction efficiency and equipment utilization. lookchem.com

Chemical Reactivity and Functionalization Strategies of 5 Bromo 2,4 Difluoroaniline

Transformations of the Bromo Substituent

The bromine atom at the C-5 position is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in 5-bromo-2,4-difluoroaniline is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. baranlab.org

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.comresearchgate.net While specific examples for this compound are not extensively detailed in dedicated studies, the reaction is broadly applicable to bromoanilines. researchgate.net The general conditions involve a palladium catalyst, such as Pd(OAc)₂ or a preformed palladium-phosphine complex like [Pd(dppf)Cl₂], a base (e.g., Cs₂CO₃, K₃PO₄), and a suitable solvent system like aqueous DMF or 2-MeTHF. mdpi.comresearchgate.net The reaction's efficiency can be influenced by the electronic properties of the boronic acid coupling partner. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate, to form a new substituted alkene. researchgate.net For instance, a similar substrate, 4-bromo-2,6-difluoroaniline, has been successfully used in a Heck reaction with tert-butyl acrylate. nih.govcsic.es The reaction typically employs a palladium catalyst and a base. nih.govcsic.es This transformation is instrumental in extending carbon chains and synthesizing precursors for more complex heterocyclic systems. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The process is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534). nih.govsoton.ac.uk This method allows for the introduction of alkynyl moieties, which are valuable precursors for various functional groups and are found in many biologically active molecules and materials. researchgate.netnih.gov The reactivity of the aryl halide in Sonogashira coupling typically follows the order I > Br > Cl. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table is generated based on typical conditions for similar substrates as direct examples for this compound are not widely published.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(dppf)Cl₂ or Pd(OAc)₂/Ligand | Cs₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Biaryl Aniline (B41778) |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ or Pd(PPh₃)₄ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Cinnamic Acid Derivative Precursor |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Arylalkyne |

Nucleophilic Displacement of Bromine by Various Functional Groups

The bromine atom on the electron-deficient ring of this compound can be susceptible to nucleophilic aromatic substitution (SₙAr), although this is generally less facile than displacement of the more activated fluorine atoms. However, under specific conditions, particularly with metal catalysis, the bromine can be replaced. For example, the conversion of aryl bromides to aryl nitriles (cyanation) can be achieved using copper(I) cyanide. nih.gov This type of transformation allows for the introduction of functional groups like the cyano (-CN) or nitro (-NO₂) group, further expanding the synthetic utility of the scaffold.

Functionalization of the Amino Group

The primary amino group (-NH₂) is a versatile functional handle that readily undergoes a variety of transformations, including acylation, alkylation, and arylation, and serves as a key nitrogen source for building heterocyclic rings.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of this compound can be easily acylated to form amides. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. libretexts.org For example, the reaction of the parent 2,4-difluoroaniline (B146603) with bromoacetyl bromide proceeds smoothly at low temperatures to yield the corresponding N-(bromoacetyl) derivative. libretexts.org This transformation is often used to protect the amine or to introduce a new functional moiety.

Alkylation and Arylation: The amino group can also undergo N-alkylation and N-arylation. N-alkylation can be achieved with alkyl halides. N-arylation is commonly accomplished via palladium-catalyzed methods like the Buchwald-Hartwig amination, which couples the aniline with an aryl halide or triflate. organic-chemistry.orgnih.gov This reaction is a powerful tool for creating diarylamine structures, which are prevalent in many pharmaceutical compounds. The choice of palladium catalyst and ligand (e.g., S-Phos, XPhos) is crucial for achieving high yields, especially with sterically demanding coupling partners. nih.gov

Formation of Heterocyclic Scaffolds (e.g., Amides, Imides)

The amino group of this compound is a critical component in the synthesis of various nitrogen-containing heterocycles. By reacting with appropriate bifunctional reagents, it can be cyclized into important scaffolds.

Quinazoline (B50416) Synthesis: Quinazolines are a prominent class of heterocycles with a broad range of biological activities. They can be synthesized from aniline precursors. For instance, a substituted aniline can be reacted with a 2-aminobenzoic acid derivative or a related compound, followed by cyclization, often under thermal or acidic conditions, to form the quinazoline ring system. nih.govgoogle.com The 5-bromo-2,4-difluorophenyl moiety can be incorporated at various positions of the quinazoline core, influencing the molecule's pharmacological properties. nih.gov

Benzimidazole (B57391) Synthesis: Benzimidazoles are another important heterocyclic motif in medicinal chemistry. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. researchgate.net Alternatively, this compound can be used as a building block where it is first coupled or condensed with a reagent that contains the necessary functionality for subsequent cyclization into a benzimidazole ring. nih.gov

Table 2: Examples of Amino Group Functionalization and Heterocycle Formation This table presents generalized reaction pathways based on established organic chemistry principles.

| Reaction Type | Reagent Type | Product Type | Key Intermediate/Process |

|---|---|---|---|

| Acylation | Acyl Chloride/Anhydride | N-Aryl Amide | Amide bond formation |

| N-Arylation | Aryl Halide | Diaryl Amine | Buchwald-Hartwig amination |

| Quinazoline Formation | Anthranilic Acid derivative | Substituted Quinazoline | Condensation and cyclization |

| Benzimidazole Formation | o-Phenylenediamine derivative | Substituted Benzimidazole | Condensation and cyclization |

Directed Ortho Metalation and Related Regioselective Reactions

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. baranlab.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-BuLi or sec-BuLi, to deprotonate the proton at the ortho position. baranlab.orgnih.gov The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, the amino group itself is a potential DMG, but it is often protected to enhance its directing ability and prevent N-deprotonation. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose, forming an N-Boc aniline which is an effective DMG. In the case of N-Boc-5-bromo-2,4-difluoroaniline, metalation would be directed to one of the positions ortho to the amide: C-3 or C-6. The regioselectivity would be influenced by the electronic effects of the fluorine and bromine substituents. Lithiation of fluorinated aromatics is a known strategy, where deprotonation often occurs at a position activated by adjacent fluorine atoms. mdpi.comambeed.com For example, lithiation of N-Boc-3,4-difluoroaniline has been used to synthesize substituted indole (B1671886) esters. arkat-usa.org The use of DoM on a substrate like N-Boc-5-bromo-2,4-difluoroaniline would allow for the precise introduction of a functional group at a specific position, bypassing issues with regioselectivity often encountered in classical electrophilic aromatic substitution.

Influence of Fluorine Atoms on Aromatic Reactivity and Selectivity

The fluorine atoms at the C-2 and C-4 positions significantly modulate the electron density of the benzene (B151609) ring. Generally, halogens are considered deactivating groups in electrophilic aromatic substitution (EAS) reactions because their strong inductive electron withdrawal outweighs their weaker resonance electron donation. masterorganicchemistry.comcsbsju.edu This deactivation makes the aromatic ring less nucleophilic and thus, less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com However, among the halogens, fluorine is the least deactivating. masterorganicchemistry.com This is attributed to the effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon, which facilitates a more significant resonance donation compared to the larger halogens like chlorine and bromine. masterorganicchemistry.com

In this compound, the two fluorine atoms, along with the bromine atom, create a significant electron-deficient character across the aromatic ring. smolecule.comcymitquimica.com This general deactivation is somewhat counteracted by the powerful electron-donating amino group (-NH2), which is a strong activating group for EAS. The ultimate reactivity of the ring is a fine balance of these competing influences. Studies on polyfluorinated anilines have shown that increasing the number of electron-withdrawing fluorine substituents makes certain reactions, like oxidative dehalogenation, more difficult. nih.gov

Despite their deactivating nature, the fluorine atoms, like other halogens, are ortho, para-directors in electrophilic aromatic substitution reactions. csbsju.eduugr.eslibretexts.org This directing ability stems from the ability of their lone pairs of electrons to stabilize the cationic intermediate (the arenium ion) formed during the attack of an electrophile at the ortho or para positions. libretexts.org This stabilization occurs through resonance, where the fluorine atom can donate a lone pair to the positively charged ring.

In the specific case of this compound, the directing effects of all substituents must be considered:

Amino group (-NH2) at C-1: Strongly activating and ortho, para-directing. It directs incoming electrophiles towards positions 2, 4, and 6.

Fluorine atom (-F) at C-2: Deactivating but ortho, para-directing. It directs towards positions 1, 3, and 5.

Fluorine atom (-F) at C-4: Deactivating but ortho, para-directing. It directs towards positions 3 and 5.

Bromine atom (-Br) at C-5: Deactivating but ortho, para-directing. It directs towards positions 2, 4, and 6.

The positions ortho and para to the strongly activating amino group are C-2, C-4, and C-6. Since positions C-2 and C-4 are already substituted by fluorine atoms, electrophilic attack is overwhelmingly directed to the C-6 position, which is also favored by the directing effect of the C-5 bromo group. The fluorine atoms, therefore, play a crucial role in channeling electrophiles to the remaining unsubstituted position that is activated by the primary amino group.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the amino protons and can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). smolecule.comgoogle.com The electron-deficient ring is more susceptible to attack by nucleophiles, potentially leading to the displacement of the bromine atom at C-5. The presence of fluorine atoms is thus a key strategic element in the design of synthetic pathways involving this compound. smolecule.comchemicalbull.com

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (EAS) | Directing Influence (EAS) |

| -NH₂ | 1 | Weakly Withdrawing | Strongly Donating | Activating | ortho, para |

| -F | 2 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| -F | 4 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| -Br | 5 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

Applications of 5 Bromo 2,4 Difluoroaniline in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery

The trifunctional nature of 5-Bromo-2,4-difluoroaniline, possessing bromo, fluoro, and amino groups, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. smolecule.com The electronic properties conferred by the halogen atoms, combined with the nucleophilic character of the amino group, allow for its incorporation into a variety of heterocyclic and aromatic systems that are common in pharmacologically active compounds.

This compound has emerged as a crucial intermediate in the synthesis of a variety of potent anticancer agents, particularly kinase inhibitors. The unique substitution pattern of this aniline (B41778) derivative allows for its strategic incorporation into heterocyclic scaffolds that can effectively target the ATP-binding sites of various protein kinases involved in cancer cell proliferation and survival.

One notable application is in the development of epidermal growth factor receptor (EGFR) inhibitors. The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors, and derivatives of this compound have been utilized to create novel quinazoline-based compounds. mdpi.com Structure-activity relationship (SAR) studies on such derivatives have highlighted the importance of substitutions on the aniline ring for modulating inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com

Furthermore, this compound has been employed in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The design of irreversible BTK inhibitors often involves a scaffold that can be functionalized with a reactive group to form a covalent bond with a cysteine residue in the active site of the enzyme. The this compound moiety can be incorporated into these scaffolds to optimize binding affinity and selectivity.

Another area of investigation is the synthesis of inhibitors for protein kinase CK2, an enzyme implicated in various cellular processes including cell growth, proliferation, and suppression of apoptosis. Novel CK2α inhibitors with a purine (B94841) scaffold have been designed and synthesized, with SAR studies indicating the importance of specific substitutions for potent inhibition. nih.gov While not directly starting from this compound, these studies on related bromo-substituted aromatic compounds underscore the value of this type of functionalization in kinase inhibitor design. nih.gov

The following table summarizes some of the anticancer agents and inhibitor classes that have been developed using this compound or feature similar structural motifs.

| Target Class | Specific Target | Compound Series/Example | Key Findings |

| Tyrosine Kinase Inhibitors | EGFR | Quinazoline Derivatives | The 4-anilino-quinazoline scaffold is a privileged structure for EGFR inhibitors. Substitutions on the aniline ring, such as bromo and fluoro groups, are crucial for modulating activity and selectivity. mdpi.com |

| Tyrosine Kinase Inhibitors | BTK | Irreversible BTK Inhibitors | This compound can be incorporated into scaffolds designed to covalently target BTK, a key enzyme in B-cell malignancies. |

| Serine/Threonine Kinase Inhibitors | CK2α | Purine Scaffold Inhibitors | SAR studies reveal the importance of specific substitutions on the purine ring for potent CK2α inhibition. nih.gov |

The development of antipsychotic drugs has evolved significantly, moving from first-generation typical antipsychotics to second-generation atypical agents with improved side-effect profiles. nih.gov The pharmacological activity of many antipsychotics is attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain. nih.gov The design of novel antipsychotic agents often involves the synthesis of molecules with specific affinities for these receptors.

While direct synthesis of commercial antipsychotics from this compound is not extensively documented in the provided search results, its structural features make it a plausible starting material for the synthesis of novel heterocyclic compounds with potential antipsychotic activity. The amino group can be used as a handle to introduce various side chains, while the bromo and fluoro substituents can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical for CNS drugs. smolecule.com The historical development of antipsychotics has often involved the serendipitous discovery of the therapeutic effects of compounds synthesized for other purposes, highlighting the importance of exploring novel chemical space. nih.gov

The search for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral threats and the development of drug resistance. mdpi.com The design of antiviral drugs often targets specific viral proteins, such as enzymes or structural components, to inhibit viral replication. purdue.edu

The application of this compound in the synthesis of antiviral agents is an area of potential exploration. The halogenated phenylamine structure can serve as a core for the development of inhibitors of various viral targets. For instance, in the design of anti-influenza agents, small molecules are designed to interfere with viral proteins like the PA-PB1 interface of the influenza polymerase. nih.gov While the provided information does not detail specific antiviral compounds derived from this compound, the synthesis of monofluoro and difluoro analogues of nucleosides has been shown to be a successful strategy in developing potent antiviral agents against viruses like hepatitis C. nih.gov This suggests that the incorporation of a difluoroaniline moiety could be a viable strategy in the design of novel antiviral nucleoside or non-nucleoside inhibitors.

Derivatives of this compound have been shown to modulate the activity of several key biological targets and signaling pathways, particularly in the context of cancer therapy. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling.

In the case of EGFR inhibitors, these compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. nih.gov By blocking these pathways, the compounds can inhibit cancer cell proliferation, survival, and migration. nih.gov Some novel benzofuran–indole (B1671886) hybrids have been shown to potently block the EGFR signaling pathway and induce apoptosis in non-small-cell lung cancer cells. nih.gov

Similarly, BTK inhibitors derived from scaffolds that could incorporate the this compound moiety would block the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells.

Furthermore, inhibitors of CK2 can induce apoptosis and inhibit cell proliferation by interfering with the numerous cellular processes regulated by this kinase. nih.gov The ability of purine-based inhibitors to bind to the ATP-binding site of CK2α demonstrates the potential for derivatives of this compound to be developed as modulators of this important signaling pathway. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity as kinase inhibitors.

In the context of EGFR inhibitors with a quinazoline scaffold, SAR studies have revealed that the nature and position of substituents on the 4-anilino moiety are critical for activity. mdpi.com For instance, the presence of electron-withdrawing groups like fluorine and bromine can enhance the binding affinity to the EGFR kinase domain. mdpi.com The substitution pattern on the phenyl ring influences the orientation of the molecule within the ATP-binding pocket and its interactions with key amino acid residues. mdpi.com

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional features of a pharmacophore that are responsible for its biological activity. frontiersin.org For kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors and acceptors that interact with the hinge region of the kinase, as well as hydrophobic and aromatic features that occupy specific pockets within the active site. nih.govresearchgate.net A pharmacophore model for inhibitors derived from this compound would likely feature the amino group as a key hydrogen bond donor or acceptor, and the substituted phenyl ring contributing to hydrophobic and aromatic interactions. Such models can be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.com

The table below outlines key SAR insights and pharmacophore features for kinase inhibitors related to the this compound scaffold.

| Target Class | SAR Insights | Pharmacophore Features |

| EGFR Inhibitors | Substitution on the 4-anilino ring is crucial for activity. Electron-withdrawing groups can enhance potency. mdpi.com | Hydrogen bond interactions with the hinge region, hydrophobic interactions in the back pocket. |

| BTK Inhibitors | Incorporation of an electrophilic warhead for covalent binding is a key design element. | Covalent warhead, scaffold for optimal positioning in the active site. |

| CK2α Inhibitors | Substitutions at the 2, 6, and 9 positions of a purine scaffold significantly impact inhibitory activity. nih.gov | Hydrogen bond donors and acceptors, aromatic and hydrophobic features. nih.gov |

Materials Science and Advanced Functional Materials

While the primary application of this compound appears to be in medicinal chemistry, its unique chemical structure suggests potential for use in the development of advanced functional materials. smolecule.com The presence of multiple reactive sites allows for its incorporation into polymeric structures and organic small molecules with interesting electronic and optical properties.

The aniline moiety is a well-known precursor for the synthesis of conductive polymers like polyaniline. mdpi.com The polymerization of aniline and its derivatives can lead to materials with tunable conductivity, which have applications in areas such as organic electronics, sensors, and antistatic coatings. The bromo and fluoro substituents on the aniline ring of this compound could be used to modify the electronic properties and processability of the resulting polymers.

Furthermore, fluorinated and brominated aromatic compounds are of interest in the field of organic light-emitting diodes (OLEDs) and other organic electronic devices. These substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which is a critical factor in the design of materials for these applications. The bromo group also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and extended π-conjugated systems. While specific examples of the use of this compound in these applications were not found in the provided search results, its chemical properties make it a promising candidate for future research in this area.

Incorporation into Polymer Architectures for Enhanced Properties

The structure of this compound makes it a candidate for incorporation into polymer backbones to enhance material properties. The amine group can be used for polymerization reactions, such as the formation of polyamides or polyimides. The bromine atom offers a site for post-polymerization modification through cross-coupling reactions, allowing for the grafting of other functional groups. The fluorine atoms are known to impart desirable characteristics to polymers, including increased thermal stability, chemical resistance, and altered electronic properties.

Potential Research Findings in Polymer Science:

| Polymer Type | Potential Property Enhancement with this compound | Rationale |

| Polyamides | Increased thermal stability, reduced flammability | Incorporation of fluorine atoms. |

| Polyimides | Improved processability, enhanced dielectric properties | Disruption of polymer chain packing by the bulky bromine atom. |

| Conjugated Polymers | Modified electronic bandgap, improved charge transport | The electron-withdrawing nature of fluorine atoms can tune the electronic properties. |

Development of Organic Electronic Materials (e.g., in OLEDs and Perovskite Solar Cells)

In the field of organic electronics, halogenated anilines are often used as building blocks for the synthesis of hole-transporting materials, host materials for organic light-emitting diodes (OLEDs), and components in perovskite solar cells. The fluorine and bromine atoms in this compound can influence the HOMO and LUMO energy levels of resulting molecules, which is a critical factor in designing efficient electronic devices. The bromine atom also provides a convenient handle for further chemical modifications to fine-tune the material's properties.

While direct application of this compound in these technologies is not documented, its isomers, such as 4-bromo-2,6-difluoroaniline, have been investigated for such purposes. This suggests that this compound could similarly be a precursor to novel organic electronic materials.

Synthesis of Novel Materials with Tuned Self-Assembly Properties

The ability of molecules to self-assemble into well-ordered structures is crucial for the development of advanced materials with specific functions. Halogen bonding, a non-covalent interaction involving a halogen atom, is an increasingly utilized tool in crystal engineering and materials science. The bromine atom in this compound could participate in halogen bonding, directing the self-assembly of larger molecules derived from it. This could lead to the formation of liquid crystals, gels, or other supramolecular structures with interesting optical or electronic properties.

Agrochemical Research and Development

Synthesis of Herbicides and Fungicides Utilizing this compound as a Building Block

Many modern agrochemicals contain halogenated aromatic rings. The specific substitution pattern of halogens can significantly impact the biological activity of a molecule. While there is no direct evidence of this compound being used as a building block for commercial herbicides or fungicides, its structure is analogous to precursors used in the synthesis of some active ingredients. The difluoroaniline moiety is present in some known pesticides, and the addition of a bromine atom could be explored to create new derivatives with potentially enhanced efficacy or a different spectrum of activity.

Efficacy Studies and Environmental Impact Assessment of Agrochemical Derivatives

Should new agrochemicals based on this compound be developed, they would require extensive efficacy studies to determine their effectiveness against target pests and weeds. Furthermore, a thorough environmental impact assessment would be crucial. The presence of multiple halogen atoms would necessitate careful investigation of their persistence, bioaccumulation potential, and toxicity to non-target organisms. The degradation pathways of such compounds in soil and water would be a key area of research to ensure their environmental safety.

General Organic Synthesis and Catalyst Development

In a broader context, this compound serves as a versatile building block in general organic synthesis. The amine group can be diazotized and converted to a variety of other functional groups. The bromine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations for the construction of complex organic molecules.

Furthermore, aniline derivatives can be used as ligands for the synthesis of metal complexes. While no specific catalytic applications of metal complexes derived from this compound have been reported, this remains a potential area of exploration for the development of new catalysts for various organic transformations.

This compound as a Precursor for Complex Molecular Architectures

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of diverse and complex molecular structures. Its utility stems from the specific arrangement of its functional groups: a nucleophilic amino group, an activatable bromine atom, and two electron-withdrawing fluorine atoms on the benzene (B151609) ring. This combination of features allows for regioselective modifications, making it a versatile precursor in fields ranging from medicinal chemistry to materials science. smolecule.com

In pharmaceutical research, this compound is a key intermediate for the synthesis of various therapeutic agents. The distinct electronic properties conferred by the fluorine and bromine atoms can influence the lipophilicity and metabolic stability of the final drug molecule, which are crucial pharmacokinetic parameters. Its structure has been incorporated into a range of drugs, including anticancer agents that target specific biological pathways, antipsychotics that modulate neurotransmitter levels, and antiviral compounds. smolecule.com For instance, it is a recognized building block in the synthesis of lapatinib, a dual tyrosine kinase inhibitor used in breast cancer treatment. smolecule.com

The application of this compound extends to materials science, where its unique structure is exploited to develop novel materials with tailored functionalities. smolecule.com A related isomer, 4-bromo-2,6-difluoroaniline, is utilized in the synthesis of conjugated triarylamines that function as hole-transporting materials in advanced electronic devices like perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com The principles of its reactivity suggest that this compound could be similarly employed. The presence of the bromine atom allows for the expansion of the molecular structure through cross-coupling reactions, while the fluoro groups help modulate the energy levels of the molecular orbitals, a key factor in designing efficient semiconductor materials. ossila.com

The table below summarizes examples of complex molecular architectures derived from or related to the this compound scaffold.

| Class of Complex Molecule | Specific Example/Target | Field of Application | Role of Precursor |

| Anticancer Agents | Lapatinib | Medicinal Chemistry | Serves as a key building block for the quinazoline core. smolecule.com |

| Antipsychotics | Cariprazine, Lurasidone | Medicinal Chemistry | Used as a precursor for the arylpiperazine moiety. smolecule.com |

| Antiviral Drugs | Tipranavir | Medicinal Chemistry | Contributes to the synthesis of the sulfonamide portion of the molecule. smolecule.com |

| Sirtuin Activators | MDL Compounds | Drug Discovery | A related scaffold, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient. ossila.com |

| Organic Semiconductors | Hole-Transporting Materials | Materials Science | A related isomer is used to synthesize materials for OLEDs and solar cells. ossila.com |

Development of Novel Synthetic Methodologies Employing this compound

The unique substitution pattern of this compound makes it an ideal substrate for the development and application of modern synthetic methodologies. The differential reactivity of its functional groups—the carbon-bromine bond and the amino group—allows for selective and sequential chemical transformations. smolecule.comossila.com

A primary focus of synthetic methodologies involving this compound is the functionalization of the carbon-bromine bond. Aryl halides are versatile building blocks in organic synthesis, and the C-Br bond in this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental to modern chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to couple aryl halides with boronic acids, enabling the construction of complex biaryl structures. researchgate.netresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives for activating C-F and C-Br bonds. beilstein-journals.orgchemrxiv.org This allows for orthogonal coupling strategies where the C-Br bond can be reacted selectively while leaving other functionalities, like C-F bonds, intact. beilstein-journals.org

The amino group (-NH2) offers another site for molecular elaboration. It can act as a nucleophile or be transformed into a wide array of other functional groups. ossila.com For example, it can be acylated to form amides, alkylated, or used as a directing group in C-H activation reactions. Furthermore, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate that can be substituted with numerous other groups, further expanding the synthetic possibilities.

The development of novel synthetic methods often involves leveraging the interplay between these functional groups. For instance, visible-light-induced photoredox catalysis represents a state-of-the-art method for generating aryl radicals from aryl halides under mild conditions, opening new pathways for arylation reactions. nih.gov The electronic nature of the difluorinated ring system in this compound makes it a suitable candidate for such advanced, light-mediated transformations.

The following table details the reactive sites on this compound and the corresponding synthetic methodologies that can be employed.

| Reactive Site | Type of Transformation | Specific Methodology Example | Bond Formed |

| Carbon-Bromine Bond | Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Carbon-Carbon |

| Carbon-Bromine Bond | Nickel-Catalyzed Cross-Coupling | Defluorinative Arylation (on related substrates) | Carbon-Carbon |

| Carbon-Bromine Bond | Radical Arylation | Photoredox Catalysis | Carbon-Carbon / Carbon-Heteroatom |

| Amino Group | Nucleophilic Substitution | Acylation, Alkylation | Carbon-Nitrogen |

| Amino Group | Diazotization | Sandmeyer Reaction | Carbon-Halogen/CN, etc. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,4 Difluoroaniline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT would be the foundational method to optimize the molecular geometry of 5-Bromo-2,4-difluoroaniline and to calculate its electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

This analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. sigmaaldrich.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis would provide insights into the bonding interactions, charge distribution, and delocalization of electron density within the molecule. researchgate.netuni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. This would elucidate the stabilizing effects of hyperconjugation and intramolecular charge transfer.

Prediction of Spectroscopic Properties (IR, Raman, NMR)

Theoretical calculations could predict the vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.net These predicted spectra are invaluable for interpreting and assigning experimental data. While an experimental ¹H NMR spectrum for the compound exists, theoretical calculations would provide a deeper, complementary understanding. researchgate.net

Quantum Chemical Calculations of Molecular Descriptors

These calculations would quantify the molecule's reactivity.

Electrophilicity and Nucleophilicity Indices

These global reactivity descriptors would be calculated from the HOMO and LUMO energies to predict the molecule's propensity to act as an electrophile or a nucleophile in chemical reactions.

Chemical Hardness and Softness Analysis

Derived from the HOMO-LUMO gap, chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. researchgate.net A "soft" molecule is generally more reactive than a "hard" molecule.

Molecular Dynamics and Conformational Analysis

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, its conformational properties can be inferred from computational analyses of structurally similar compounds and general chemical principles.

Conformational analysis suggests that, like its analogue 5-chloro-2,4-difluoroaniline, this compound likely possesses a relatively rigid and planar structure, a characteristic imparted by the aromatic ring. The primary source of conformational flexibility arises from the rotation of the amino (-NH₂) group around the carbon-nitrogen bond. However, this rotation is expected to be significantly restricted due to steric hindrance from the adjacent fluorine and bromine substituents. The larger atomic radius of bromine compared to chlorine would impose even greater steric constraints, further limiting the rotational freedom of the amino group.

The molecule's geometry and electronic distribution are heavily influenced by its substituents. The two fluorine atoms and the bromine atom are strongly electron-withdrawing, which affects the electron density of the aniline (B41778) ring and the basicity of the amino group. These electronic effects, combined with steric factors, dictate the molecule's preferred conformational state and its potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, in different phases. While detailed MD simulations on isomers like 4-bromo-2,5-difluoroaniline (B53279) have been performed to understand their interaction with biological targets, similar in-depth studies on the dynamic behavior of this compound are yet to be widely published. smolecule.com

Theoretical Studies on Thermochemistry and Reaction Energetics

Detailed theoretical studies focusing specifically on the thermochemistry and reaction energetics of this compound are not prominent in the current body of scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting properties like enthalpy of formation, bond dissociation energies, and the energy profiles of chemical reactions. However, specific values for this compound have not been extensively reported.

Despite the lack of specific data, the reactivity of the compound can be understood from its structure. The presence of bromine and fluorine atoms on the benzene (B151609) ring makes it a versatile intermediate in organic synthesis. uni-tuebingen.de The bromine atom, in particular, is a suitable leaving group for various cross-coupling reactions. For instance, anilines with similar substitution patterns are known to participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form biaryl compounds. ambeed.comambeed.com

Modeling of Nuclear Magnetic Relaxation Dispersion (NMRD) and Spin Physics

The spin physics of this compound (abbreviated as BDFA in some studies) has been a subject of detailed investigation, particularly using high-resolution Nuclear Magnetic Relaxation Dispersion (NMRD). researchgate.net This technique provides profound insights into molecular motions and intramolecular interactions by measuring the spin-lattice relaxation rate (R₁) over a wide range of magnetic field strengths. researchgate.net

In a notable study, this compound was used as a model system to explore the influence of spin-spin couplings on the longitudinal spin relaxation in multispin systems. researchgate.net The molecule contains a complex network of interacting spins: two aromatic protons (¹H), which are coupled to each other, and two fluorine atoms (¹⁹F), with each proton also coupled to the two fluorine nuclei. researchgate.net This arrangement creates a rich spin system for studying relaxation phenomena. researchgate.net

The research demonstrated a pronounced influence of intramolecular scalar spin-spin interactions (J-couplings) on the NMRD profiles of the protons. researchgate.net A key finding is that at low magnetic fields, where the spins become strongly coupled, the J-couplings tend to equalize the apparent relaxation rates within the network of coupled protons. researchgate.net This effect is a hallmark of spin physics in strongly coupled systems and complicates the direct interpretation of relaxation data in terms of molecular motion alone.

The study of BDFA in acidic D₂O provided a clear example of this behavior. The ¹H NMR spectrum reveals the complex splitting patterns arising from these couplings. researchgate.net The NMRD experiments, which combine fast field-cycling with high-resolution NMR detection, allow for the measurement of relaxation dispersion curves for individual protons within the molecule. researchgate.net The theoretical modeling of these dispersion curves requires a framework that explicitly accounts for the spin-spin coupling network, going beyond simple relaxation models. researchgate.net These investigations are crucial for accurately determining molecular correlation times and understanding the dynamics of small molecules in solution. researchgate.net

| Investigative Technique | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| High-Resolution NMRD | Influence of spin-spin couplings on proton relaxation | Demonstrated that J-couplings significantly affect NMRD profiles, especially at low magnetic fields. | researchgate.net |

| ¹H NMR Spectroscopy | Characterization of the molecular spin system | Identified a complex spin system with couplings between two protons and two fluorine atoms. | researchgate.net |

| Theoretical Modeling | Analysis of relaxation in a multispin system | Showed that at low fields, strong J-couplings lead to an equalization of apparent relaxation rates among coupled protons. | researchgate.net |

Advanced Analytical Characterization of 5 Bromo 2,4 Difluoroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-Bromo-2,4-difluoroaniline and its derivatives. This technique provides profound insights into the molecular framework, electronic environment, and dynamic behavior of these compounds.

Proton (¹H) NMR for Structural Elucidation and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy is fundamental for elucidating the structure of this compound. The aromatic region of the ¹H NMR spectrum of this compound displays two distinct signals corresponding to the two non-equivalent aromatic protons. researchgate.net The electron-withdrawing effects of the bromine and fluorine substituents significantly influence the chemical shifts of these protons, causing them to appear at lower fields compared to unsubstituted aniline (B41778).

A key feature of the ¹H NMR spectrum is spin-spin splitting, which arises from the interaction, or coupling, of the spins of nearby nuclei. libretexts.org In this compound, the two aromatic protons are coupled to each other and to the two fluorine atoms, resulting in complex splitting patterns. researchgate.net The magnitude of this interaction is given by the coupling constant, J, which is measured in Hertz (Hz). pharmacy180.comslideshare.net The multiplicity of a proton's signal can often be predicted by the n+1 rule, where n is the number of equivalent neighboring protons. libretexts.org For instance, the signal for a proton adjacent to a single, non-equivalent proton will be split into a doublet. pharmacy180.com The coupling constants between protons and fluorine atoms (JH-F) are also observed, providing further structural confirmation.

The ¹H NMR spectrum of this compound in acidic D₂O reveals two coupled proton signals. researchgate.net The analysis of these coupling patterns is crucial for the unambiguous assignment of the proton resonances to their specific positions on the aromatic ring.

Fluorine (¹⁹F) NMR and Carbon (¹³C) NMR for Detailed Structural Assignments

Fluorine-¹⁹ (¹⁹F) and Carbon-¹³ (¹³C) NMR spectroscopy provide complementary and detailed information for the structural assignment of this compound and its derivatives.

¹⁹F NMR Spectroscopy: Due to the presence of two magnetically non-equivalent fluorine atoms in this compound, ¹⁹F NMR spectroscopy is particularly informative. It shows two distinct signals, one for each fluorine atom, and their chemical shifts are influenced by the electronic environment created by the bromine and amino substituents. This technique is critical for distinguishing between different positional isomers of bromo-difluoroaniline.

The combination of ¹H, ¹⁹F, and ¹³C NMR data allows for a comprehensive and unambiguous structural determination of this compound and its derivatives.

Nuclear Magnetic Relaxation Dispersion (NMRD) for Molecular Dynamics and Interactions

Nuclear Magnetic Relaxation Dispersion (NMRD) is a powerful technique used to study the molecular dynamics and interactions of molecules like this compound. researchgate.net This method measures the nuclear spin relaxation rates as a function of the external magnetic field strength.

In a study of this compound (BDFA) in acidic D₂O, the ¹H NMRD profiles of the two aromatic protons were measured. researchgate.net The experiments, conducted using high-resolution NMR combined with fast field-cycling, revealed the significant influence of intramolecular scalar spin-spin interactions (J-couplings) on the spin relaxation. researchgate.net At low magnetic fields, where the difference in the Zeeman interactions of the coupled spins is smaller than their scalar spin-spin interaction (strong coupling regime), the spins tend to relax with a common relaxation time. researchgate.net This phenomenon of spin relaxation equalization within a network of coupled protons has been observed in various small molecules. researchgate.net

The NMRD curves of this compound protons show distinct features that are indicative of the molecular motions and interactions within the molecule. researchgate.net By analyzing these dispersion curves, information about the rotational correlation times, which describe the timescale of molecular tumbling, and other dynamic parameters can be extracted. This technique provides valuable insights into the microdynamics of the molecule in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound and its derivatives, providing information on molecular weight, elemental composition, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for determining the purity of this compound and for analyzing complex mixtures containing its derivatives. ambeed.commdpi.com

In an LC-MS analysis, the sample is first injected into an HPLC system, where individual components are separated based on their affinity for the stationary and mobile phases. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. nih.gov This allows for the identification and quantification of the target compound and any impurities present. For example, the purity of synthesized compounds can be determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. mdpi.com LC-MS is also instrumental in monitoring the progress of chemical reactions involving this compound, allowing for the identification of intermediates and byproducts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high precision, typically to four or five decimal places. nih.gov

This high accuracy allows for the calculation of the exact molecular formula of a compound. For this compound, with a molecular formula of C₆H₄BrF₂N, the monoisotopic mass can be calculated with high precision. sigmaaldrich.comoakwoodchemical.comscbt.comsynquestlabs.comepa.govsynthonix.com The experimentally determined exact mass from HRMS is then compared to the calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. nih.gov

HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is also readily observed in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

Chromatographic Separations

Chromatographic techniques are fundamental for both the purification and quantitative analysis of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. It is instrumental in confirming the purity of the compound, often requiring a purity level of over 98% for use in further applications. The method can be adapted for both analytical and preparative purposes.

For quantitative analysis, HPLC is used to determine the concentration of this compound in a sample. For instance, in the synthesis of 2,3-difluoroaniline (B47769) from 1,2-dibromo-4,5-difluoro-3-nitrobenzene, HPLC was used to quantify the final product, achieving a yield of 93%. chemicalbook.com Similarly, in the preparation of 5-(2,4-difluorophenyl)-salicylic acid, HPLC analysis confirmed a product titre of 91%. google.com

In preparative HPLC, the goal is to isolate and purify the compound from a mixture. This is often achieved using reverse-phase columns with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve separation. sielc.com The scalability of HPLC methods allows for the purification of compounds from analytical to preparative quantities. sielc.com

Below is a table summarizing typical HPLC applications for halogenated anilines and related compounds:

| Application | Analyte/Product | Key Findings | Citation |

| Purity Confirmation | 5-Chloro-2,4-difluoroaniline | Purity confirmed to be >98% via HPLC. | |

| Quantitative Analysis | 2,3-difluoroaniline | Yield of 93% determined by HPLC analysis. | chemicalbook.com |

| Quantitative Analysis | 5-(2,4-difluorophenyl)-salicylic acid | HPLC titre of 91% achieved. | google.com |

| Method Development | 4-Bromo-2,5-dichlorophenol | Reverse-phase HPLC method developed using acetonitrile/water/phosphoric acid mobile phase. | sielc.com |

| Purification | N-[(4-Bromo-3,5-difluorophenyl)acrylamide] derivative | Purified via reverse-phase column chromatography. |

This table is based on data from multiple sources and provides a generalized overview of HPLC applications.